N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea
Brand Name: Vulcanchem
CAS No.: 91286-89-4
VCID: VC16060661
InChI: InChI=1S/C15H13F3N2O2/c1-22-13-8-3-2-7-12(13)20-14(21)19-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H2,19,20,21)
SMILES:
Molecular Formula: C15H13F3N2O2
Molecular Weight: 310.27 g/mol

N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea

CAS No.: 91286-89-4

Cat. No.: VC16060661

Molecular Formula: C15H13F3N2O2

Molecular Weight: 310.27 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea - 91286-89-4

Specification

CAS No. 91286-89-4
Molecular Formula C15H13F3N2O2
Molecular Weight 310.27 g/mol
IUPAC Name 1-(2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C15H13F3N2O2/c1-22-13-8-3-2-7-12(13)20-14(21)19-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H2,19,20,21)
Standard InChI Key WWLCNOYHGHXQEP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of two aromatic rings connected via a urea (NHCONH-\text{NH}-\text{CO}-\text{NH}-) bridge. The 2-methoxyphenyl group introduces steric and electronic effects due to the ortho-positioned methoxy substituent (OCH3-\text{OCH}_3), while the 3-trifluoromethylphenyl group contributes hydrophobicity and metabolic stability via the electron-withdrawing trifluoromethyl (CF3-\text{CF}_3) group .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC15H12F3N2O2\text{C}_{15}\text{H}_{12}\text{F}_{3}\text{N}_{2}\text{O}_{2}Sigma-Aldrich
Molecular Weight310.27 g/molSigma-Aldrich
IUPAC Name1-(2-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]ureaPubChem
SMILESCOC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)C(F)(F)FPubChem
XLogP34.1PubChem

Synthesis and Manufacturing

Phosgene-Free Methodologies

Recent advancements leverage urea directly as a carbonyl source. For example, the reaction of 2-methoxyaniline and 3-trifluoromethylaniline with urea in non-hydroxylic solvents (e.g., toluene) at elevated temperatures (130–250°C) facilitates a one-pot synthesis . Ammonia (NH3\text{NH}_3) is continuously removed to drive the equilibrium toward product formation:

Ar-NH2+Ar’NH2+NH2CONH2Ar-NH-C(O)-NH-Ar’+2NH3\text{Ar-NH}_2 + \text{Ar'}-\text{NH}_2 + \text{NH}_2\text{CONH}_2 \rightarrow \text{Ar-NH-C(O)-NH-Ar'} + 2\text{NH}_3 \uparrow

This method achieves yields exceeding 70% while eliminating phosgene-related hazards .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (XLogP3) of 4.1 indicates high lipophilicity, favoring membrane permeability. Limited aqueous solubility is anticipated due to the trifluoromethyl group’s hydrophobic nature.

Hydrogen Bonding Capacity

With two hydrogen bond donors (NH-\text{NH}-) and four acceptors (urea carbonyl and methoxy oxygen), the molecule exhibits moderate polarity, influencing its crystallization behavior and solubility profile .

Table 2: Computed Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds3PubChem
Topological Polar Surface Area63.3 ŲPubChem

Biological and Industrial Relevance

Agrochemical Applications

Urea derivatives are prominent in herbicide development. The trifluoromethyl group enhances resistance to metabolic degradation, while the methoxy group may improve soil adsorption and foliar uptake .

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